molecular formula C10H8O4 B3032144 Benzoic acid, 3-[(1E)-2-carboxyethenyl]- CAS No. 115974-98-6

Benzoic acid, 3-[(1E)-2-carboxyethenyl]-

Cat. No.: B3032144
CAS No.: 115974-98-6
M. Wt: 192.17 g/mol
InChI Key: KLWPBEWWHJTYDC-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[(1E)-2-carboxyethenyl]- is a derivative of benzoic acid, characterized by the presence of a carboxyethenyl group at the 3-position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[(1E)-2-carboxyethenyl]- typically involves the reaction of benzoic acid with appropriate reagents to introduce the carboxyethenyl group. One common method involves the use of a Wittig reaction, where benzoic acid is reacted with a phosphonium ylide to form the desired product under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes, including the use of catalytic systems to enhance the efficiency and yield of the reaction. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[(1E)-2-carboxyethenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Benzoic acid, 3-[(1E)-2-carboxyethenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 3-[(1E)-2-carboxyethenyl]- is unique due to the presence of the carboxyethenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzoic acid derivatives and contributes to its specific applications and reactivity .

Properties

IUPAC Name

3-(2-carboxyethenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWPBEWWHJTYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353668
Record name Benzoic acid, 3-[(1E)-2-carboxyethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115974-98-6
Record name Benzoic acid, 3-[(1E)-2-carboxyethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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